

# Spectroscopic Profile of Butane-2-sulfonamide: A Technical Guide

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## Compound of Interest

Compound Name: *Butane-2-sulfonamide*

Cat. No.: *B3246515*

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## Introduction

**Butane-2-sulfonamide** is an organic compound with the molecular formula  $C_4H_{11}NO_2S$ . As a member of the sulfonamide class of compounds, it is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. A thorough understanding of the spectroscopic characteristics of **Butane-2-sulfonamide** is essential for its identification, characterization, and quality control. This technical guide provides a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.

## Spectroscopic Data

The following sections present the spectroscopic data for **Butane-2-sulfonamide**. It is important to note that while the mass spectrometry data is based on predictions for the specific molecule<sup>[1]</sup>, the NMR and IR data are based on characteristic chemical shifts and absorption frequencies for the functional groups present in the molecule, as specific experimental spectra for **Butane-2-sulfonamide** are not widely available.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

<sup>1</sup>H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 0.9	Triplet	3H	CH <sub>3</sub> (terminal methyl of ethyl group)
~ 1.2	Doublet	3H	CH <sub>3</sub> (methyl group on chiral center)
~ 1.6	Multiplet	2H	CH <sub>2</sub> (methylene of ethyl group)
~ 3.0	Multiplet	1H	CH (chiral center)
~ 4.8 (variable)	Singlet	2H	NH <sub>2</sub> (sulfonamide)

<sup>13</sup>C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~ 10	CH <sub>3</sub> (terminal methyl of ethyl group)
~ 15	CH <sub>3</sub> (methyl group on chiral center)
~ 25	CH <sub>2</sub> (methylene of ethyl group)
~ 60	CH (chiral center)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

### Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
3390 - 3320	Strong, Sharp	N-H Asymmetric Stretch	Sulfonamide (-SO <sub>2</sub> NH <sub>2</sub> )
3280 - 3220	Strong, Sharp	N-H Symmetric Stretch	Sulfonamide (-SO <sub>2</sub> NH <sub>2</sub> )
2960 - 2850	Strong	C-H Stretch	Alkane (-CH <sub>3</sub> , -CH <sub>2</sub> , -CH)
1345 - 1315	Strong	S=O Asymmetric Stretch	Sulfonamide (-SO <sub>2</sub> NH <sub>2</sub> )
1190 - 1145	Strong	S=O Symmetric Stretch	Sulfonamide (-SO <sub>2</sub> NH <sub>2</sub> )

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data<sup>[1]</sup>

Adduct	m/z (Predicted)
[M+H] <sup>+</sup>	138.05834
[M+Na] <sup>+</sup>	160.04028
[M-H] <sup>-</sup>	136.04378
[M+NH <sub>4</sub> ] <sup>+</sup>	155.08488
[M+K] <sup>+</sup>	176.01422
[M] <sup>+</sup>	137.05051

## Experimental Protocols

The following are detailed methodologies for acquiring spectroscopic data for a solid organic compound such as **Butane-2-sulfonamide**.

## NMR Spectroscopy Protocol

- Sample Preparation:
  - Weigh approximately 5-25 mg of the solid **Butane-2-sulfonamide** sample for  $^1\text{H}$  NMR, and 50-100 mg for  $^{13}\text{C}$  NMR.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry vial.
  - To ensure homogeneity and remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
  - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  - For  $^1\text{H}$  NMR, acquire the spectrum using a standard pulse sequence. The acquisition time is typically a few minutes.
  - For  $^{13}\text{C}$  NMR, a longer acquisition time (20-60 minutes or more) is generally required due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of the different types of protons.

## IR Spectroscopy Protocol (Thin Solid Film Method)

- Sample Preparation:
  - Place a small amount (a few milligrams) of solid **Butane-2-sulfonamide** into a clean vial.
  - Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or methylene chloride) to dissolve the solid.
  - Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
  - Using a pipette, apply a drop of the solution to the center of the salt plate.
  - Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
- Instrument Setup and Data Acquisition:
  - Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of the empty spectrometer to subtract any atmospheric ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ) or instrumental interferences.
  - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
- Data Processing and Cleanup:
  - Label the significant peaks in the spectrum with their corresponding wavenumbers ( $\text{cm}^{-1}$ ).

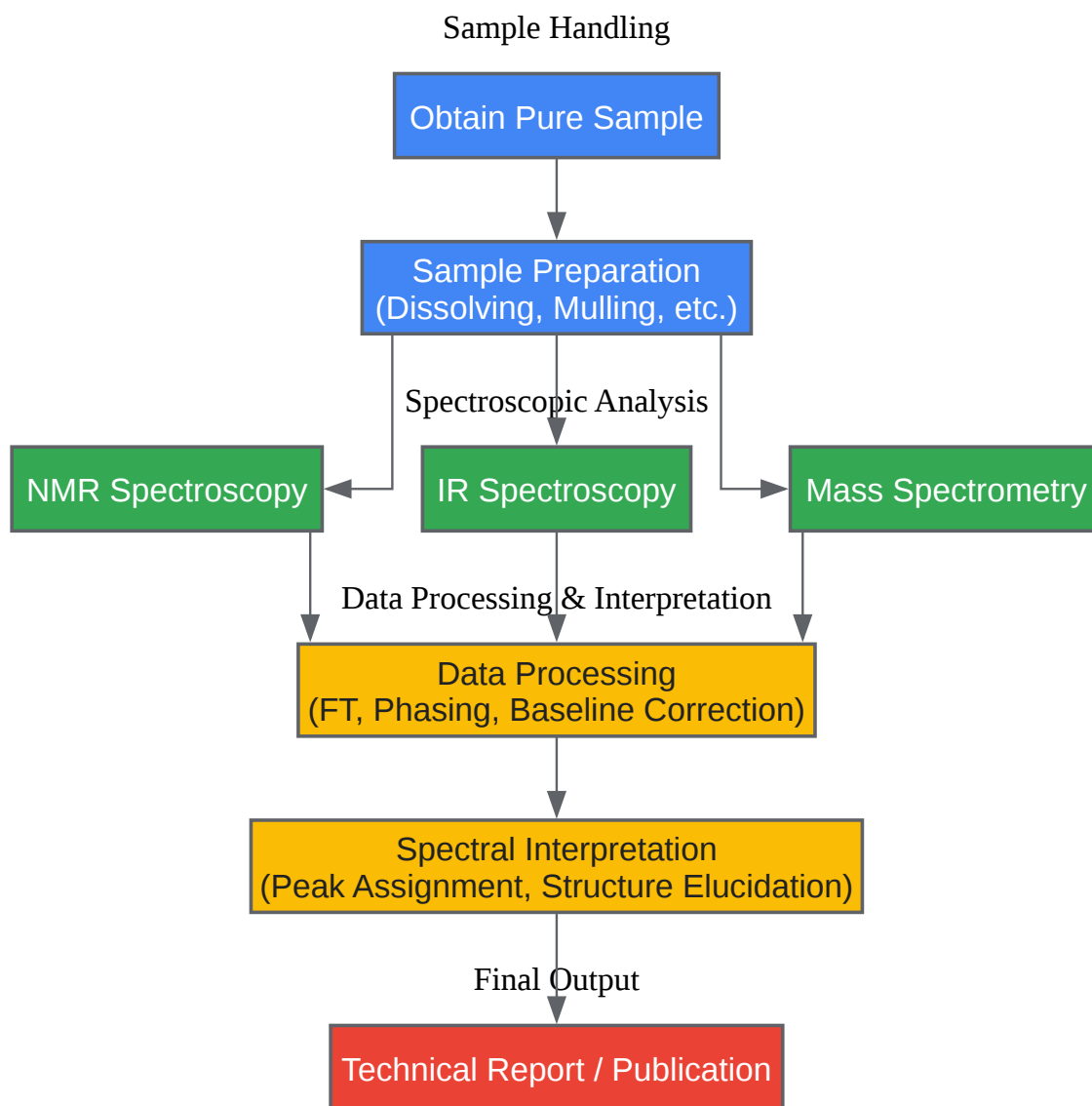
- Clean the salt plate thoroughly with a dry solvent (e.g., dry acetone) and return it to a desiccator for storage.

## Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction:
  - Introduce a small amount of the **Butane-2-sulfonamide** sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile compounds.
  - The sample is vaporized in a high vacuum environment within the ion source.
- Ionization:
  - The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).
  - This electron impact causes the molecules to lose an electron, forming a positively charged molecular ion ( $M^+$ ). Excess energy from this process can lead to fragmentation of the molecular ion.
- Mass Analysis:
  - The resulting ions (molecular ion and fragment ions) are accelerated by an electric field into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
  - The mass analyzer separates the ions based on their mass-to-charge ( $m/z$ ) ratio.
- Detection and Spectrum Generation:
  - An electron multiplier or other detector measures the abundance of ions at each  $m/z$  value.
  - The data is processed by a computer to generate a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ . The most abundant ion is designated as the base peak with a relative abundance of 100%.

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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## References

- 1. PubChemLite - Butane-2-sulfonamide (C<sub>4</sub>H<sub>11</sub>NO<sub>2</sub>S) [pubchemlite.lcsb.uni.lu]
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